2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester
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Overview
Description
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propionic acid moiety which is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester typically involves the esterification of 2-(3,5-Dimethyl-phenoxy)-propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 2-(3,5-Dimethyl-phenoxy)-propionic acid.
Reduction: 2-(3,5-Dimethyl-phenoxy)-propanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-phenoxy)-acetic acid ethyl ester
- 2-(3,5-Dimethyl-phenoxy)-methyl ester
- 2-(3,5-Dimethyl-phenoxy)-butyric acid ethyl ester
Uniqueness
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is unique due to its specific substitution pattern on the phenoxy ring and the propionic acid moiety. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds.
Biological Activity
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is a compound of significant interest in pharmacology and agricultural chemistry, primarily due to its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a propionic acid backbone with a 3,5-dimethylphenoxy substituent. The synthesis typically involves the reaction of 3,5-dimethylphenol with ethyl 2-bromopropionate in the presence of a base to form the desired ester. The general reaction can be summarized as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its herbicidal properties and potential therapeutic applications.
Herbicidal Activity
Research indicates that compounds with phenoxy groups exhibit significant herbicidal activity. A study demonstrated that similar phenoxypropionic acid derivatives effectively inhibit plant growth by interfering with hormonal pathways in plants. The herbicidal mechanism is primarily attributed to the disruption of auxin transport and signaling pathways .
Antibacterial Activity
In addition to herbicidal properties, the compound has shown promising antibacterial activity against various pathogens. For instance, its efficacy against Pseudomonas aeruginosa was evaluated through secretion and translocation assays. The compound demonstrated an IC50 value comparable to well-known antibacterial agents, indicating its potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications on the phenoxy ring significantly influence biological activity. For example:
Substituent | Effect on Activity |
---|---|
Chlorine | Reduced potency |
Fluorine | Moderate potency |
Methyl | Increased potency |
These findings suggest that subtle changes in the molecular structure can lead to variations in biological efficacy, which is crucial for drug design and optimization .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Antibacterial Efficacy : In a comparative study of various phenoxy acids, this compound exhibited significant inhibition of Pseudomonas aeruginosa T3SS-mediated secretion and translocation in CHO cells. The results indicated that selective inhibition could prevent bacterial intoxication without affecting bacterial growth rates .
- Herbicidal Application : Field trials demonstrated that formulations containing this ester effectively controlled weed populations in agricultural settings, leading to improved crop yields without causing phytotoxicity to desirable plants .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI Key |
VUORDMCVSLAQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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